molecular formula C20H18ClN5 B6351560 [6-(4-Amino-phenyl)-imidazo[1,2-a]pyrazin-8-yl]-(4-chloro-benzyl)-methyl-amine CAS No. 1446487-74-6

[6-(4-Amino-phenyl)-imidazo[1,2-a]pyrazin-8-yl]-(4-chloro-benzyl)-methyl-amine

Cat. No.: B6351560
CAS No.: 1446487-74-6
M. Wt: 363.8 g/mol
InChI Key: HXQGGKKSEIQLOH-UHFFFAOYSA-N
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Description

[6-(4-Amino-phenyl)-imidazo[1,2-a]pyrazin-8-yl]-(4-chloro-benzyl)-methyl-amine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. The presence of both amino and chloro substituents in the molecule suggests that it may have interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(4-Amino-phenyl)-imidazo[1,2-a]pyrazin-8-yl]-(4-chloro-benzyl)-methyl-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyrazine with an aryl aldehyde to form an intermediate, which then undergoes cyclization to yield the imidazo[1,2-a]pyrazine core.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, often employing continuous flow reactors to enhance yield and purity. Catalysts such as iodine can be used to facilitate the cyclization reactions, and purification steps are streamlined to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions

[6-(4-Amino-phenyl)-imidazo[1,2-a]pyrazin-8-yl]-(4-chloro-benzyl)-methyl-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyrazines, which can be further functionalized for specific applications .

Scientific Research Applications

[6-(4-Amino-phenyl)-imidazo[1,2-a]pyrazin-8-yl]-(4-chloro-benzyl)-methyl-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of [6-(4-Amino-phenyl)-imidazo[1,2-a]pyrazin-8-yl]-(4-chloro-benzyl)-methyl-amine involves its interaction with molecular targets such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved often include signal transduction mechanisms that regulate cell growth and apoptosis .

Properties

IUPAC Name

6-(4-aminophenyl)-N-[(4-chlorophenyl)methyl]-N-methylimidazo[1,2-a]pyrazin-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5/c1-25(12-14-2-6-16(21)7-3-14)20-19-23-10-11-26(19)13-18(24-20)15-4-8-17(22)9-5-15/h2-11,13H,12,22H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXQGGKKSEIQLOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)Cl)C2=NC(=CN3C2=NC=C3)C4=CC=C(C=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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